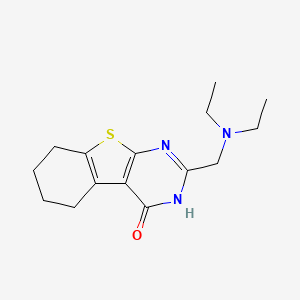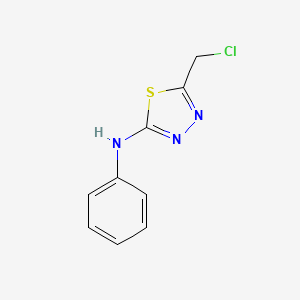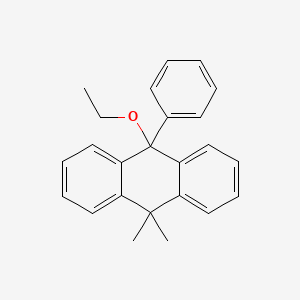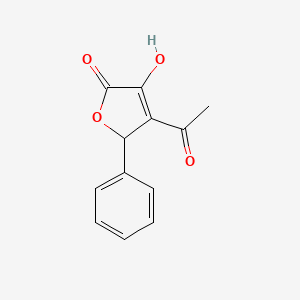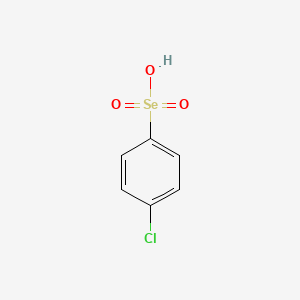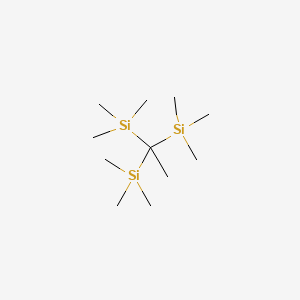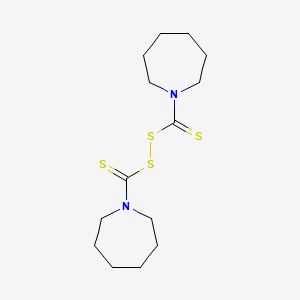
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate is a complex organic compound that belongs to the class of azepane derivatives Azepane derivatives are known for their seven-membered nitrogen-containing ring structures, which make them valuable in various chemical and biological applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of azepane-1-carbothioylsulfanyl azepane-1-carbodithioate typically involves the reaction of azepane derivatives with thiocarbonyl compounds under controlled conditions. One common method involves the use of potassium azepane-1-carbodithioate as a starting material. This compound can be synthesized by reacting azepane with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
化学反応の分析
Types of Reactions
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarbonyl groups to thiols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines or alkyl halides; reactions are performed in polar solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted azepane derivatives.
科学的研究の応用
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting breast cancer cells.
作用機序
The mechanism of action of azepane-1-carbothioylsulfanyl azepane-1-carbodithioate involves its interaction with cellular targets, leading to various biological effects. For instance, its metal complexes have been shown to inhibit glucose uptake in cancer cells, inducing cell death due to energy deprivation. The compound also induces the production of nitric oxide, which enhances oxidative stress in cancer cells, contributing to its cytotoxic effects .
類似化合物との比較
Azepane-1-carbothioylsulfanyl azepane-1-carbodithioate can be compared with other azepane derivatives such as:
N-aryl azepanes: These compounds have similar ring structures but differ in their functional groups, leading to different chemical and biological properties.
Azepane-1-carbodithioate: A closely related compound that shares the dithioate functional group but lacks the additional thiocarbonylsulfanyl group.
Proheptazine derivatives: These compounds are used in medicinal chemistry for their analgesic properties and have structural similarities with azepane derivatives.
The uniqueness of this compound lies in its dual thiocarbonylsulfanyl and carbodithioate functional groups, which confer distinct chemical reactivity and biological activity compared to other azepane derivatives .
特性
CAS番号 |
13821-89-1 |
|---|---|
分子式 |
C14H24N2S4 |
分子量 |
348.6 g/mol |
IUPAC名 |
azepane-1-carbothioylsulfanyl azepane-1-carbodithioate |
InChI |
InChI=1S/C14H24N2S4/c17-13(15-9-5-1-2-6-10-15)19-20-14(18)16-11-7-3-4-8-12-16/h1-12H2 |
InChIキー |
RVRRUNSLNGORFO-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)C(=S)SSC(=S)N2CCCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


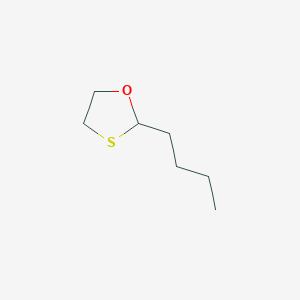
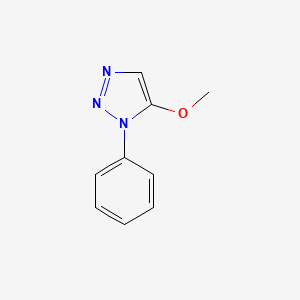

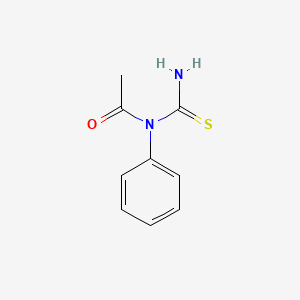

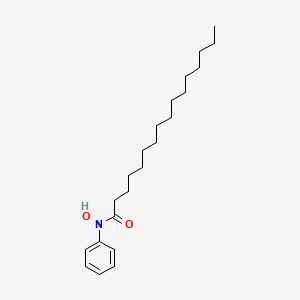
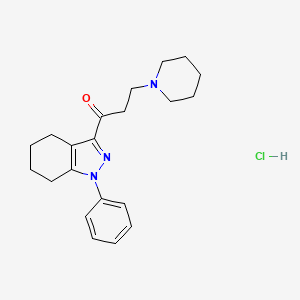
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
